molecular formula C11H11FO2 B1484582 (4E)-2-fluoro-5-phenylpent-4-enoic acid CAS No. 2098161-85-2

(4E)-2-fluoro-5-phenylpent-4-enoic acid

Cat. No.: B1484582
CAS No.: 2098161-85-2
M. Wt: 194.2 g/mol
InChI Key: AHVSBVNJZSIEPW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-Fluoro-5-phenylpent-4-enoic acid is an organic compound characterized by the presence of a fluoro group, a phenyl group, and a pentenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-fluoro-5-phenylpent-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and phenyl-substituted compounds.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4E)-2-Fluoro-5-phenylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4E)-2-Fluoro-5-phenylpent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-fluoro-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

  • 2-Fluoro-5-phenylpentanoic acid
  • 4-Fluoro-5-phenylpent-4-enoic acid
  • 2-Fluoro-4-phenylbut-2-enoic acid

Properties

IUPAC Name

(E)-2-fluoro-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVSBVNJZSIEPW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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